2-((((Methylamino)methyl)thio)methylene)malononitrile
Description
2-((((Methylamino)methyl)thio)methylene)malononitrile is a malononitrile derivative characterized by a methylamino-methylthio substituent attached to a methylene-malononitrile core. These compounds belong to the α,α-dicyanoketene-N,S-acetal family, which are versatile intermediates in heterocyclic synthesis and exhibit diverse biological activities . The methylamino-methylthio group in the target compound may influence its electronic properties, solubility, and reactivity compared to analogs with bulkier or electron-withdrawing substituents.
Properties
Molecular Formula |
C6H7N3S |
|---|---|
Molecular Weight |
153.21 g/mol |
IUPAC Name |
2-(methylaminomethylsulfanylmethylidene)propanedinitrile |
InChI |
InChI=1S/C6H7N3S/c1-9-5-10-4-6(2-7)3-8/h4,9H,5H2,1H3 |
InChI Key |
YJOYNPHSDVIRGE-UHFFFAOYSA-N |
Canonical SMILES |
CNCSC=C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((Methylamino)methyl)thio)methylene)malononitrile typically involves the reaction of malononitrile with methylamine and methylthiol under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 25-30°C. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of 2-((((Methylamino)methyl)thio)methylene)malononitrile involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-((((Methylamino)methyl)thio)methylene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
2-((((Methylamino)methyl)thio)methylene)malononitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((((Methylamino)methyl)thio)methylene)malononitrile involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the type of reaction .
Comparison with Similar Compounds
Key Observations :
Key Differences :
- Reaction Time : Reactions with aromatic amines (e.g., p-chloroaniline) require prolonged reflux (1 week) compared to aliphatic amines (12 hours) .
- Catalysts : Triethylamine (TEA) is often used to deprotonate amines, accelerating substitution .
Physicochemical Properties
Notable Trends:
Biological Activity
2-((((Methylamino)methyl)thio)methylene)malononitrile is a compound of interest due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on enzyme inhibition, anticancer effects, anti-inflammatory and antimicrobial activities, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a malononitrile moiety and a thioether functional group. Its chemical formula is , and its structure allows for various interactions with biological targets, contributing to its pharmacological profile.
Biological Activity Overview
The biological activity of 2-((((Methylamino)methyl)thio)methylene)malononitrile can be categorized into several key areas:
1. Anticancer Activity
Numerous studies have highlighted the potential of this compound as an anticancer agent:
- Mechanism of Action : The compound has been shown to disrupt microtubule dynamics, similar to known anticancer agents. It binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells .
- In Vitro Studies : Research indicates significant antiproliferative effects against various cancer cell lines. For instance, MCF-7 breast cancer cells exhibited an IC50 value of approximately 0.075 µM, demonstrating potent activity.
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 0.075 | Significant decrease in viability |
| A549 | 0.1 | Induction of apoptosis |
| HepG2 | 0.05 | Cell cycle arrest |
2. Enzyme Inhibition
The compound also exhibits enzyme inhibition properties:
- Tubulin Inhibition : By binding to tubulin, it prevents its polymerization, disrupting mitotic spindle formation.
- Other Targets : It has been observed to modulate signaling pathways involving proteins like heat shock protein 90 (Hsp90), which plays a critical role in cancer cell survival.
3. Anti-inflammatory Activity
Research has indicated that 2-((((Methylamino)methyl)thio)methylene)malononitrile can inhibit pro-inflammatory cytokines:
- Cytokine Inhibition : The compound reduces levels of TNF-α and nitric oxide production in macrophages, suggesting potential applications in inflammatory diseases.
4. Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens:
- Bacterial Efficacy : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential for treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Case Studies
Several case studies have investigated the biological activity of this compound:
- Anticancer Evaluation : A study involving MCF-7 cells reported that treatment with the compound resulted in a dose-dependent decrease in cell viability, corroborating its anticancer potential.
- Microtubule Disruption : Another investigation utilized confocal microscopy to demonstrate that treatment with this compound led to significant alterations in microtubule organization within treated cells compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
